(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a chemical compound characterized by the presence of a cyclopropenyl group substituted with two fluorine atoms and attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.
Scientific Research Applications
Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: Its reactivity and structural features make it a candidate for drug development and biological imaging.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-Cyclopropen-1-Yl)Benzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
(3,3-Difluoro-1-Iodocyclopropene): Contains an iodine atom instead of a cyclohexane ring.
Uniqueness
(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is unique due to its combination of a cyclopropenyl group with a cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H12F2 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(3,3-difluorocyclopropen-1-yl)cyclohexane |
InChI |
InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
PXGAMDNMSGEMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.